molecular formula C18H16ClN3O4S2 B2897051 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895455-54-6

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No. B2897051
CAS RN: 895455-54-6
M. Wt: 437.91
InChI Key: IWHAZOYNNPSMRX-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazole derivatives have been studied for various applications, including as fluorescent probes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzo[d]thiazole derivatives can undergo various reactions including oxidation and reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzo[d]thiazole derivatives have unique optical properties, which make them useful as fluorescent probes .

Scientific Research Applications

Synthesis and Biological Applications

  • Anticonvulsant Agents : Sulfonamide derivatives, including those with a thiazole moiety, have been synthesized for potential anticonvulsant applications. One study explored the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, showing significant anticonvulsive effects in some compounds, which could imply potential uses for N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide in similar contexts (Farag et al., 2012).

  • Antimicrobial and Antiproliferative Agents : Another study focused on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives, which included various biologically active moieties such as thiazoles and imidazo[2,1-b]thiazoles. These compounds exhibited potent cytotoxic activity against certain human cell lines, suggesting potential antimicrobial and antiproliferative applications (Abd El-Gilil, 2019).

  • Antibacterial Agents : Research into N-substituted sulfonamides bearing a benzodioxane moiety demonstrated potent therapeutic potential against various Gram-negative and Gram-positive strains, indicating possible antibacterial applications for related sulfonamide compounds (Abbasi et al., 2016).

  • Antifungal and Antiacetylcholinesterase Activity : A study synthesized benzothiazole-piperazinesulfonamide conjugates, evaluating their antimicrobial activities against a range of pathogenic bacterial strains and Candida albicans. The compounds showed promising antifungal activity and significant antibacterial activity, in addition to inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases (Rao et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzo[d]thiazole derivatives have been studied for their ability to selectively sense certain biomolecules .

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-11(23)20-13-4-7-15-16(10-13)27-18(21-15)22-17(24)8-9-28(25,26)14-5-2-12(19)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHAZOYNNPSMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

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